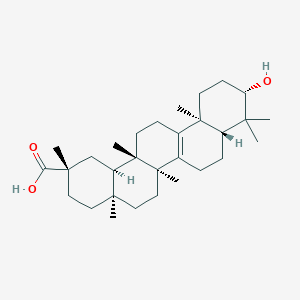

10-Hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

Description

Overview of Bryonolic Acid as a Triterpenoid (B12794562) Compound

Bryonolic acid is classified as a pentacyclic triterpenoid. nih.govnmppdb.com.ng Triterpenoids are a large and diverse group of natural products derived from the cyclization of squalene (B77637), a 30-carbon precursor. nih.gov Bryonolic acid possesses a D:C-friedooleanane-type skeleton, characterized by a specific arrangement of five rings. nih.govnmppdb.com.ng Its chemical formula is C₃₀H₄₈O₃, and it has a molecular weight of approximately 456.7 g/mol . biosynth.comnih.govnmppdb.com.ng The structure includes a hydroxyl group and a carboxylic acid group. hmdb.ca

The structural complexity of triterpenoids like bryonolic acid contributes to their varied biological properties. The specific conformation of the rings (e.g., chair, half-chair, twist-boat) has been investigated using techniques like X-ray crystallography of its derivatives.

Significance of Bryonolic Acid in Natural Products Research

Bryonolic acid holds significance in natural products research due to its isolation from various plant sources and its reported biological activities. It has been found in the roots of species such as Bryonia dioica, Benincasa cerifera, and Bryonia alba, as well as in other plants like Luffa cylindrica and Trichosanthes kirilowii. More recently, it has also been reported in the Anisophylleaceae family.

The compound has demonstrated a range of in vitro and in vivo activities, including anti-inflammatory, antioxidant, anti-allergic, immunomodulatory, and cytotoxic effects. mdpi.comnih.govchemfaces.commedchemexpress.comresearchgate.net These properties make it a subject of interest for potential applications in various therapeutic areas. biosynth.com Research has explored its ability to modulate cellular pathways, such as the suppression of inducible nitric oxide synthase (iNOS) expression, leading to reduced nitric oxide levels, and the induction of heme oxygenase-1 (HO-1) in an Nrf2-dependent manner. nih.govresearchgate.net Studies have also investigated its cytotoxic activity against various tumor cell lines, noting that normal cells appear less sensitive. chemfaces.com Furthermore, bryonolic acid has shown neuroprotective effects against NMDA-induced neurotoxicity in PC12 cells. mdpi.commedchemexpress.commdpi.com

The presence of bryonolic acid in plants used in traditional medicine further underscores its importance in natural products research as a potential source for lead compounds in drug discovery. mdpi.comontosight.ai

Historical Context of Bryonolic Acid Discovery and Early Investigations

The initial isolation of bryonolic acid was reported in 1959 by Biglino, who obtained it from the roots of Bryonia dioica. Early investigations focused on determining its chemical structure. Initially, the structure was thought to contain a carboxylic group at C-19 and unsaturation at C-12/C-13. However, the structure was later revised, establishing the unsaturation at the C-8/C-9 B-C ring fusion and the carboxyl group at C-29. The definitive structure, 3β-hydroxy-D:C-friedoolean-8-en-29-oic acid, was confirmed through techniques like 1H and 13C NMR. X-ray crystallography studies on bryonolic acid derivatives in the 1980s provided further insights into its conformation.

Early research also began to explore the biological activities of bryonolic acid. Studies in the early 1990s investigated its anti-allergic activity, comparing it to compounds like glycyrrhetinic acid. chemfaces.com These early investigations laid the groundwork for the more extensive research into the diverse pharmacological properties of bryonolic acid that continues today.

Table 1: Bryonolic Acid Chemical Information

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| CAS Number | 24480-45-3 |

| Classification | Pentacyclic Triterpenoid |

| Skeleton Type | D:C-friedooleanane |

| PubChem CID | 159970 (for 20-epi-Bryonolic acid, often used interchangeably) nih.govnmppdb.com.ng, 472768 (Bryononic acid, related compound) |

Table 2: Selected Sources of Bryonolic Acid

| Plant Species | Part of Plant | Reference |

| Bryonia dioica | Roots | |

| Benincasa cerifera | Roots and Radicle | |

| Bryonia alba | Roots | |

| Luffa cylindrica | Cultured cells | chemfaces.com |

| Trichosanthes kirilowii | Hairy root cultures | chemfaces.com |

| Cucurbita pepo | Roots | chemfaces.com |

| Lagenaria siceraria | Stems, Foods | nih.govhmdb.caebi.ac.uk |

| Coriaria intermedia | Roots | nih.govebi.ac.uk |

| Anisophyllea dichostyla | Stem bark | mdpi.com |

| Trichosanthes cucumerina | Calli, Cell suspensions, Roots | mdpi.comresearchgate.net |

Properties

IUPAC Name |

10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVJSLPLFOAMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bryonolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24480-45-3 | |

| Record name | Bryonolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 - 303 °C | |

| Record name | Bryonolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytochemical Investigations of Bryonolic Acid

Botanical Sources and Distribution of Bryonolic Acid

Bryonolic acid is primarily associated with the plant kingdom, being identified in several diverse families.

Occurrence in Cucurbitaceae Family Plants

The Cucurbitaceae family is a prominent source of bryonolic acid. Various species within this family have been reported to contain this triterpenoid (B12794562), particularly in their roots and radicles. researchgate.netresearchgate.netdoaj.org

Here is a table of some Cucurbitaceae species where bryonolic acid has been found:

| Plant Species | Part of Plant |

| Benincasa cerifera Savi | Roots, Radicle |

| Bryonia alba | Roots |

| Bryonia aspera | Roots |

| Bryonia dioica Jacq. | Roots |

| Cucurbita pepo L. | Seeds |

| Cucurbita pepo L. cv Kintoga | Radicle |

| Cucurbita pepo L. var. ovifera Alef. | Radicle |

| Lagenaria siceraria Standl. | Roots, Radicle |

| Lagenaria siceraria Standl. var hispida Hara | Radicle |

| Lagenaria siceraria Standl var. microcarpa Hara | Radicle |

| Luffa cylindrica L. | Roots |

| Luffa cylindrica Roem. | Roots, Radicle |

| Momordica charantia | Roots |

| Trichosanthes bracteata | Roots |

| Trichosanthes cucumerina | Roots |

| Trichosanthes kirilowii Maxim. | Radicle |

| Trichosanthes kirilowii Maxim. var. japonica Kitam | Roots, Radicle |

| Trichosanthes multiloba | Roots |

Bryonolic acid has been shown to accumulate exclusively in the roots and cultured cells of various cucurbitaceous plants. biorxiv.org

Isolation from Specific Plant Species (e.g., Sandoricum indicum, Bryonia dioica, Anisophyllea dichostyla R. Br.)

Bryonolic acid has been specifically isolated and characterized from several plant species. Its initial isolation was reported in 1959 from the roots of Bryonia dioica Jacq. researchgate.netresearchgate.net It has also been isolated from the dried fruit of Sandoricum indicum (Meliaceae) researchgate.netnsf.gov.lk and the root barks of Anisophyllea dichostyla R. Br., which belongs to the Anisophylleaceae family. researchgate.netresearchgate.netnih.gov Isolation from the leaves of Sandoricum koetjape (Meliaceae) has also been reported. researchgate.net

Presence in Other Plant Families (e.g., Coriaceae, Anisophylleaceae, Tetramelaceae, Meliaceae)

Beyond the Cucurbitaceae family, bryonolic acid has been identified in other plant families, including Coriaceae, Anisophylleaceae, Tetramelaceae, and Meliaceae. researchgate.netresearchgate.netmdpi.com Its presence in the Anisophylleaceae family, specifically Anisophyllea dichostyla, was reported for the first time in 2009. researchgate.netresearchgate.netnih.gov

Isolation Methodologies for Bryonolic Acid from Natural Sources

The isolation of bryonolic acid from plant materials typically involves extraction followed by various chromatographic techniques to purify the compound. Early methods involved extraction from plant roots, such as those of Bryonia dioica. researchgate.netresearchgate.net

More recent studies detail isolation procedures involving steps like methanol (B129727) extraction and subsequent chromatography over silica (B1680970) gel. rsc.org Semi-preparative HPLC and recrystallization have been employed for the purification of bryonolic acid from sources like the root bark of Anisophyllea dichostyla. researchgate.net Large-scale isolation methods for bryonolic acid have also been developed, for instance, from zucchini plant (Cucurbita pepo L.) roots. dtic.mil Isolation from transformed hairy root cultures of Trichosanthes kirilowii var. Japonica has been achieved in high yield. chemfaces.comthegoodscentscompany.com

Structural Elucidation and Spectroscopic Characterization of Bryonolic Acid

The structural elucidation of bryonolic acid has been achieved through comprehensive spectroscopic analyses. Initially, its structure was understood to have a C-19 carboxylic group and unsaturation at C-12/C-13. researchgate.netresearchgate.net This was later revised to an unsaturation at the C-8/C-9 B-C ring fusion and a carboxyl group at C-29. researchgate.netresearchgate.net

The structure of bryonolic acid is known as 3β-hydroxy-D:C-friedoolean-8en-29-oic acid, based on 1H and 13C NMR data. researchgate.netresearchgate.net Spectroscopic techniques such as 1H and 13C NMR, DEPT, COSY, ROESY, HMQC, HMBC, HPLC-ESI-MS, and GC-MS have been utilized for its structural confirmation. researchgate.neteurekaselect.com Mass spectrometry data, including predicted collision cross sections for various adducts, are available. uni.lu

Detailed Analysis of Bryonolic Acid Stereochemistry

Bryonolic acid possesses distinct stereochemical features. It is a pentacyclic triterpenoid of the D:C-friedooleanane type. mdpi.comnih.gov The stereochemistry of bryonolic acid (3β-hydroxy-D:C-friedoolean-8en-29-oic acid) has been investigated. researchgate.netresearchgate.net

Early X-ray crystallography studies on a derivative, D:C-friedoolean-8en-3β,29-diol diacetate, indicated trans A/B and C/D ring fusions and a cis D/E ring fusion, with chair, half-chair, half-chair, twist-boat, and boat conformations for rings A, B, C, D, and E, respectively. researchgate.net However, subsequent studies using the methyl ester derivative of bryonolic acid revealed chair conformations for rings A, B, C, D, and E. researchgate.net The conformational features in solution can depend on the functional groups at C-29. capes.gov.br Bryonolic acid has 8 defined stereocenters. ncats.io

Biosynthesis and Metabolic Pathways of Bryonolic Acid

Precursor Identification and Elucidation of Biosynthetic Pathways

The biosynthetic route to bryonolic acid begins with the production of isoprene (B109036) units, which are the building blocks for all terpenoids.

Role of the Mevalonic Acid Pathway in Bryonolic Acid Biosynthesis

The mevalonic acid (MVA) pathway is a central metabolic route responsible for the production of isopentenyl pyrophosphate (IPP), the primary isoprene unit. wikipedia.orgfiveable.me Bryonolic acid is proposed to be biosynthesized via the mevalonic acid pathway. researchgate.net Tracer experiments using [2-14C]acetate and R-[2-14C]mevalonate as precursors in cultured watermelon cells have provided evidence supporting the involvement of the MVA pathway in bryonolic acid biosynthesis. researchgate.net

Investigations into Squalene (B77637) as a Key Intermediate

Squalene is a crucial acyclic precursor in the biosynthesis of triterpenoids and sterols, formed from the coupling of two farnesyl pyrophosphate moieties. ijeab.comsemanticscholar.org Bryonolic acid is proposed to be biosynthesized through squalene. researchgate.net Squalene epoxidase inhibitors have been used in experiments to confirm the effect of this enzyme on the bryonolic acid biosynthesis pathway. researchgate.net

Hypothesized Role of Isomultiflorenol (B1244000) as a Precursor

Isomultiflorenol is a pentacyclic triterpene that has been hypothesized to be a precursor of bryonolic acid. researchgate.netnih.gov This hypothesis is supported by the isolation of isomultiflorenol from plants that also produce bryonolic acid, such as Bryonia dioica and Luffa cylindrica. researchgate.netnih.gov Further research, including tracer and enzymological experiments using cultured cells, has helped to elucidate the biosynthesis of bryonolic acid from mevalonic acid via isomultiflorenol. nih.gov

Enzymatic Transformations and Identification of Key Enzymes in Bryonolic Acid Biosynthesis

The conversion of squalene and its cyclized products into bryonolic acid involves specific enzymatic transformations, primarily catalyzed by oxidosqualene cyclases and cytochrome P450 enzymes. researchgate.netresearchgate.netresearchgate.net

Characterization of Oxidosqualene Cyclases

Oxidosqualene cyclases (OSCs) are key enzymes in triterpenoid (B12794562) biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene (B107256) to produce various triterpenoid scaffolds. researchgate.netresearchgate.netjst.go.jp These enzymes represent the first committed step in the biosynthesis of these compounds. researchgate.net An oxidosqualene cyclase cDNA, LcIMS1, encoding isomultiflorenol synthase, has been isolated from cultured cells of Luffa cylindrica. nih.govnii.ac.jp Expression of LcIMS1 in yeast resulted in the accumulation of isomultiflorenol, consistent with its role in bryonolic acid biosynthesis in Luffa cells. nih.govnii.ac.jp The deduced amino acid sequence of LcIMS1 shows relatively low identity with other triterpene synthases, suggesting it belongs to a new group of triterpene synthases. nih.govnii.ac.jp

Identification of Cytochrome P450 Enzymes (e.g., CYP712D39)

Cytochrome P450 enzymes (CYPs) are crucial for the oxidative tailoring of triterpenoids, introducing functional groups like hydroxyl, oxo, or carboxyl groups through regio- and stereo-selective hydroxylation reactions. researchgate.netresearchgate.net While OSCs form the basic triterpenoid skeleton, CYPs are responsible for the subsequent modifications that lead to the diverse structures of triterpenoids, including bryonolic acid. researchgate.netresearchgate.net

A novel enzyme, CYP712D39, has been identified and shown to catalyze a crucial step in bryonolic acid production: the C-29 oxidation of isomultiflorenol. researchgate.netresearchgate.netresearchgate.netresearchgate.netsciprofiles.comsciprofiles.comglobalauthorid.comdntb.gov.uabeilstein-journals.org This discovery was made through transcriptome analysis and functional characterization experiments. researchgate.netresearchgate.netsciprofiles.com Functional expression of CYP712D39 in a yeast system confirmed its capacity to convert isomultiflorenol into bryonolic acid. researchgate.netsciprofiles.com Predicted key amino acids, such as F113, are considered crucial for binding with the C3-OH of isomultiflorenol for the C29-oxidation. researchgate.netsciprofiles.com The identification of CYP712D39 fills a critical knowledge gap in the bryonolic acid biosynthetic pathway. researchgate.netsciprofiles.com

The expression levels of genes encoding enzymes involved in bryonolic acid biosynthesis, such as isomultiflorenol synthase, have been correlated with the accumulation of bryonolic acid in cultured cells. nih.govnii.ac.jp For instance, isomultiflorenol synthase mRNA levels were low during early cell growth stages and increased in later stages, preceding the accumulation of bryonolic acid. nih.govnii.ac.jp

The biosynthesis of bryonolic acid can be summarized as a pathway originating from the mevalonic acid pathway, proceeding through squalene and isomultiflorenol, and culminating in oxidative modifications catalyzed by enzymes like CYP712D39.

Involvement of Acyltransferases and Sugar Transferases in Bryonolic Acid Modification

Following the formation of the core triterpenoid scaffold, enzymes such as cytochrome P450s, acyltransferases, and sugar transferases are involved in further modifications, contributing to the diversity of triterpenoids observed in different plant species researchgate.netresearchgate.net. While the specific roles of acyltransferases and sugar transferases in the direct modification of bryonolic acid itself are not as extensively detailed in the provided search results as the oxidation steps, these enzyme classes are generally known to be involved in the glycosylation and acylation of triterpenoids, which can affect their solubility, stability, and biological activity. The broad involvement of these enzymes in modifying triterpenoid scaffolds suggests their potential role in creating structural variations of bryonolic acid or related compounds within the metabolic network researchgate.netresearchgate.net.

Genetic Regulation and Transcriptomic Analysis of Bryonolic Acid Biosynthesis

Understanding the genetic regulation of bryonolic acid biosynthesis is crucial for developing strategies to enhance its production. Transcriptomic analysis provides insights into the genes expressed in bryonolic acid-producing tissues and their potential roles in the biosynthetic pathway.

Gene Expression Profiling in Bryonolic Acid-Producing Plants

De novo transcriptome analysis has been conducted in Trichosanthes cucumerina L. to identify genes associated with triterpenoid biosynthesis, including bryonolic acid researchgate.netnih.govresearchgate.net. Studies comparing gene expression profiles in different tissues, such as callus, leaf, and fruit, have aimed to pinpoint genes involved in the pathway researchgate.netnih.govresearchgate.net. Callus tissue, which has shown high bryonolic acid production, has been a particular focus for identifying relevant genes researchgate.netnih.govresearchgate.net.

Transcriptome analysis in T. cucumerina has led to the identification of putative oxidosqualene cyclases, specifically isomultiflorenol synthase (IMS) and cucurbitadienol (B1255190) synthase (CBS), which are involved in the initial cyclization steps of triterpenoid biosynthesis nih.govresearchgate.net. The genes encoding these enzymes, TcIMS and TcCBS, were identified and functionally characterized nih.govresearchgate.net. Furthermore, callus-specific gene expression profiles have highlighted candidate cytochrome P450s that are likely associated with bryonolic acid biosynthesis researchgate.netnih.govresearchgate.net. The discovery of CYP712D39 through transcriptome analysis and functional characterization exemplifies how gene expression profiling can lead to the identification of key enzymes in the pathway researchgate.netresearchgate.netresearchgate.net.

Biotechnological Approaches for Enhanced Bryonolic Acid Production

Due to the increasing interest in bryonolic acid, particularly for its biological activities, biotechnological approaches are being explored to enhance its production beyond traditional cultivation methods researchgate.netmdpi.comresearchgate.net. Plant cell culture techniques and elicitation strategies offer promising avenues for achieving higher yields.

Application of Plant Cell Culture Techniques (e.g., Calli, Cell Suspensions)

Plant cell culture techniques, including the use of calli and cell suspensions, have been investigated as alternative and efficient methods for producing bryonolic acid nih.govresearchgate.netmdpi.comresearchgate.netnih.gov. Studies have shown that callus and cell suspension cultures of Trichosanthes cucumerina L. can exhibit significantly higher bryonolic acid production compared to natural roots researchgate.netmdpi.comresearchgate.netnih.gov. For instance, callus cultures of T. cucumerina have shown bryonolic acid levels approximately 12 times higher than those in roots researchgate.net. Similarly, cell suspension cultures of Luffa cylindrica and Citrullus lanatus have been reported to accumulate substantial quantities of bryonolic acid nih.gov.

Data from research on Trichosanthes cucumerina L. demonstrates the potential of cell cultures:

| Plant Material | Bryonolic Acid Production (mg/g dry weight) |

| Natural roots | Approximately 2 |

| Calli | 24.65 ± 1.97 |

| Cell suspensions | 15.69 ± 0.78 |

Data derived from Lertphadungkit et al., 2020 researchgate.netmdpi.comresearchgate.netnih.gov.

These findings indicate that T. cucumerina L. cell cultures serve as a viable alternative for the efficient production of bryonolic acid researchgate.netmdpi.comnih.gov. The content of triterpenoids, including bryonolic acid in L. cylindrica cell cultures, has been shown to vary during the growth cycle, typically increasing during the mid and late exponential phases oup.com.

Elicitation Strategies for Increased Bryonolic Acid Accumulation (e.g., Methyl Jasmonate, Yeast Extract, Chitosan)

Elicitation, the process of using substances to trigger the plant's defense mechanisms and enhance secondary metabolite production, is a widely used biotechnological strategy researchgate.netuliege.bemdpi.com. Various elicitors, including methyl jasmonate, yeast extract, and chitosan (B1678972), have been applied to plant cell cultures to increase bryonolic acid accumulation researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govdntb.gov.ua.

Research on Trichosanthes cucumerina L. cell suspensions has investigated the effects of these elicitors on bryonolic acid production. Chitosan, in particular, has been reported to be effective in increasing bryonolic acid content researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govdntb.gov.ua. For example, treatment of T. cucumerina cell suspensions with 1 mg/mL of chitosan for eight days resulted in higher bryonolic acid contents compared to untreated cultures researchgate.netmdpi.comresearchgate.netnih.govdntb.gov.ua.

Table illustrating the effect of elicitors on bryonolic acid production in T. cucumerina cell suspensions:

| Elicitor | Concentration | Treatment Duration | Bryonolic Acid Content (mg/g dry weight) |

| Control | - | - | 15.69 ± 0.78 |

| Chitosan | 1 mg/mL | 8 days | 23.56 ± 1.68 |

| Methyl Jasmonate | Various concentrations | Various durations | Varied results researchgate.net |

| Yeast Extract | Various concentrations | Various durations | Varied results researchgate.net |

Data primarily based on Lertphadungkit et al., 2020 researchgate.netmdpi.comresearchgate.netnih.gov. Specific data for optimal methyl jasmonate and yeast extract concentrations and durations are not explicitly detailed in the provided snippets but are indicated as having varied effects.

Elicitation effects are known to be dependent on the specific plant species, the type and concentration of the elicitor, and the duration of the treatment researchgate.netuliege.be.

Large-Scale Isolation Method Development from Cultured Plant Tissues

The successful production of bryonolic acid through plant cell culture necessitates efficient methods for its large-scale isolation. Bryonolic acid can be readily isolated from cultured cells using solvents like chloroform (B151607) and purified through techniques such as recrystallization nih.govoup.com. For instance, isolation from Luffa cylindrica cell suspension cultures using chloroform extraction and recrystallization yielded bryonolic acid as fine needles oup.com. Large-scale extraction methods have been developed for isolating bryonolic acid from plant sources like Cucurbita pepo roots, yielding substantial amounts chemfaces.com. While the provided information confirms the feasibility of isolation from cultured tissues, detailed large-scale isolation protocols from cell cultures specifically are less elaborated in the snippets. However, the accumulation of significant quantities in cell cultures nih.govresearchgate.netmdpi.comresearchgate.netnih.gov suggests their potential as a source for large-scale isolation if optimized methods are applied.

Structure Activity Relationship Sar Studies of Bryonolic Acid and Its Derivatives

Structural Determinants for Bryonolic Acid Bioactivity

The triterpenoid (B12794562) scaffold of bryonolic acid, particularly the unsaturated B-C ring fusion, is considered important for its pleiotropic biological effects. nih.govmdpi.com Studies comparing bryonolic acid to other triterpenoids like oleanolic acid suggest that the distinct structural features of the bryonolic acid scaffold play a significant role in dictating its biological profile. nih.govnih.gov

Bryonolic acid has been shown to exert anti-inflammatory and antioxidant effects by modulating cellular pathways, including the induction of heme oxygenase-1 (HO-1) in an Nrf2-dependent manner and the suppression of inducible nitric oxide synthase (iNOS) expression. nih.govchemfaces.comresearchgate.netnih.govacs.org Its cytotoxic and antitumor activities have been observed in various cancer cell lines, with less sensitivity noted in normal cells. researchgate.netchemfaces.com This selective toxicity suggests that certain structural features might be critical for targeting cancer cells. Bryonolic acid also inhibits acyl-coA: cholesterol acyl transferase (ACAT) activity, which is involved in the biosynthesis of cholesterol fatty acid esters, potentially contributing to its anticancer effects by blocking clonogenicity and invasiveness of cancer cells. medchemexpress.comnih.govresearchgate.net The neuroprotective effects of bryonolic acid against NMDA-induced neurotoxicity in PC12 cells involve inhibiting Ca2+ influx and regulating gene expression in the Ca2+-CaMKII-CREB signal pathway. researchgate.netmdpi.com

While the precise structural determinants for each specific activity are still under investigation, the presence and position of functional groups such as the C-3 hydroxyl and C-20 carboxyl groups are considered important for chemical modifications aimed at altering or enhancing its bioactivity. researchgate.net

Chemical Derivatization Strategies for Bryonolic Acid Analogs

Chemical derivatization of bryonolic acid is a common strategy to explore the SAR and potentially improve its pharmacological properties, such as solubility, stability, and potency. The C-3 hydroxyl and C-20 carboxyl groups are primary targets for chemical modifications due to their accessibility and potential influence on biological interactions. researchgate.net

Modification at C-3 Hydroxyl and C-20 Carboxyl Groups

The hydroxyl group at the C-3 position and the carboxyl group at the C-20 position of bryonolic acid offer key sites for chemical modification. researchgate.net These modifications can lead to the creation of various derivatives with altered biological profiles. For example, the C-3 hydroxyl group can be subjected to reactions like esterification, etherification, or oxidation, while the C-20 carboxyl group can be modified through esterification, amidation, or reduction. researchgate.net Studies on other triterpenoids, such as oleanolic acid, have demonstrated the significance of C-3 modifications for antibacterial and antiviral activities. mdpi.com

Synthesis of Ester and Amide Derivatives

Ester and amide derivatives of bryonolic acid can be synthesized by modifying the C-20 carboxyl group or, in the case of esters, potentially the C-3 hydroxyl group. Esterification typically involves the reaction of the carboxylic acid with an alcohol, while amidation involves reaction with an amine. nih.govnih.govukm.myorganic-chemistry.org These reactions can be facilitated by various reagents and catalysts. nih.govukm.myorganic-chemistry.org The formation of ester and amide linkages can significantly impact the compound's lipophilicity, solubility, and interaction with biological targets, thereby influencing its bioactivity. nih.govontosight.ai

Creation of Aldehyde and Alcohol Derivatives via Reduction

The C-20 carboxyl group of bryonolic acid can be reduced to yield aldehyde or alcohol derivatives. researchgate.net The reduction of carboxylic acids to aldehydes or primary alcohols is a common transformation in organic chemistry. nih.govrsc.org Various reducing agents and methodologies can be employed for this purpose, including chemical reduction using hydrides or catalytic methods. nih.govrsc.orgcsic.es Biological reduction of carboxylic acids to alcohols has also been observed in some microorganisms. nih.gov Converting the carboxyl group to an aldehyde or alcohol can alter the polarity and reactivity of the molecule, potentially leading to derivatives with distinct biological activities.

Oxidation Reactions of Bryonolic Acid Functional Groups

Oxidation reactions can be performed on the functional groups of bryonolic acid, particularly the C-3 hydroxyl group. researchgate.net Oxidation of a secondary alcohol like the one at C-3 typically yields a ketone. researchgate.net Such modifications can change the electronic and steric properties of the molecule, influencing its binding to biological targets and subsequent activity. Oxidation reactions are also relevant in the biosynthesis of triterpenoids, including the formation of bryonolic acid through enzymatic oxidation steps. researchgate.net

Glycosylation for Bryonolic Acid Glycoside Formation

Glycosylation involves the attachment of sugar moieties to a molecule, such as bryonolic acid, to form glycosides. researchgate.netcsic.es This modification typically occurs at hydroxyl groups, making the C-3 position a likely site for glycosylation in bryonolic acid. researchgate.net Glycosylation can significantly impact the physicochemical properties of the compound, generally increasing its hydrophilicity and potentially improving its pharmacokinetic properties and bioavailability. researchgate.netcsic.es Enzymatic glycosylation is a versatile approach for synthesizing glycosides with high regioselectivity and stereoselectivity. csic.eschemrxiv.org Bryonolic acid glycosides are considered interesting derivatives due to the potential for enhanced solubility and altered biological activities compared to the aglycone. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Bryonolic acid | 24480-45-3 |

| Oleanolic acid | 73116 |

| Betulinic acid | 64972 |

| Ursolic acid | 10110 |

| Glycyrrhetinic acid | 10494 |

Interactive Data Tables

However, based on the information about bryonolic acid's activity, a simple table summarizing some reported activities and relevant targets can be presented:

| Activity | Target/Mechanism | Relevant Findings |

| Anti-inflammatory | iNOS suppression, HO-1 induction (Nrf2-dependent) | Reduces inflammatory mediator NO, induces antioxidant protein HO-1. nih.govchemfaces.comresearchgate.netnih.govacs.org |

| Antioxidant | HO-1 induction (Nrf2-dependent) | Robustly induces HO-1 expression. nih.govchemfaces.comresearchgate.netnih.gov |

| Cytotoxic/Antitumor | ACAT inhibition, Apoptosis induction | Inhibits ACAT activity, blocks cancer cell clonogenicity and invasiveness, induces apoptosis in certain cells. researchgate.netchemfaces.commedchemexpress.comnih.govresearchgate.net |

| Anti-allergic | Inhibition of passive cutaneous anaphylaxis, delayed hypersensitivity | More potent than glycyrrhetinic acid in some models. researchgate.netchemfaces.commedchemexpress.com |

| Neuroprotective | Inhibition of Ca2+ influx, Ca2+-CaMKII-CREB pathway regulation | Protects PC12 cells against NMDA-induced apoptosis. researchgate.netmdpi.commedchemexpress.com |

This table summarizes the activities discussed in the search results but does not represent a SAR table of derivatives due to the lack of specific comparative data on modified compounds within the provided snippets. SAR data typically involves presenting the activities of a series of structurally related compounds to highlight the impact of specific changes.

Comparative Analysis of Bryonolic Acid Scaffolds with Other Triterpenoids (e.g., Oleanolic Acid, Betulinic Acid, Ursolic Acid)

Bryonolic acid belongs to the pentacyclic triterpenoid family, a large group of natural compounds derived from squalene (B77637). nih.gov Other prominent pentacyclic triterpenoids with similar basic scaffolds but differing structural features include oleanolic acid, betulinic acid, and ursolic acid. researchgate.net These triterpenoids share a core cyclic structure but vary in the position of methyl groups, double bonds, and functional groups like hydroxyl and carboxylic acid moieties.

| Triterpenoid | PubChem CID | Key Structural Features |

| Bryonolic Acid | 159970 | D:C-friedooleanane skeleton, C-3 OH, C-29 COOH, C8=C9 |

| Oleanolic Acid | 10494 | Oleanane skeleton, C-3 OH, C-28 COOH, C12=C13 |

| Betulinic Acid | 64971 | Lupane skeleton, C-3 OH, C-28 COOH, C20=C29 (isopropenyl) |

| Ursolic Acid | 64945 | Ursane skeleton, C-3 OH, C-28 COOH, C12=C13 |

Comparative studies have evaluated the biological activities of these triterpenoids, revealing both similarities and differences in their potency and mechanisms of action. For instance, in studies evaluating the inhibition of acyl-coA: cholesterol acyl transferase (ACAT) activity in cancer cells, bryonolic acid appeared to be more potent than betulinic acid and ursolic acid under similar experimental conditions. nih.govmedchemexpress.com

Another comparative study investigated the antibacterial activity of ursolic acid, oleanolic acid, and betulinic acid against various bacterial strains. While betulinic acid showed no antibacterial activity, oleanolic acid and particularly ursolic acid exhibited moderate to good activity against Gram-positive bacteria, although they were ineffective against the tested antibiotic-resistant clinical isolates. nih.gov This highlights that despite their structural similarities, subtle differences in the triterpenoid scaffold can lead to distinct biological profiles.

In the context of inhibiting snake venom metalloproteinase, betulinic acid, ursolic acid, and oleanolic acid demonstrated inhibitory effects on enzymatic activity, with varying potencies. nih.gov Betulinic acid showed the lowest IC50 value for inhibiting the proteolytic activity, followed by ursolic acid and then oleanolic acid. nih.gov

These comparisons underscore the importance of the specific triterpenoid scaffold and the position and nature of functional groups in determining the biological activity.

Impact of Structural Modifications on Bryonolic Acid's Biological Profiles

Structural modifications to the bryonolic acid core can significantly impact its biological activities. While detailed SAR studies specifically on a wide range of bryonolic acid derivatives are not extensively detailed in the provided results, research on other triterpenoids like ursolic acid provides insights into how modifications influence activity. Studies on ursolic acid derivatives, for example, have shown that modifications at the C-3 and C-28 positions can affect anti-inflammatory and anticancer properties. mdpi.comresearchgate.net The presence of a carboxylic acid group in triterpenoids like ursolic acid appears to be important for certain pharmacological activities. ijpsr.com

For bryonolic acid, the presence of the hydroxyl group at C-3 and the carboxylic acid group at C-29, along with the specific D:C-friedooleanane skeleton and the C8=C9 double bond, contribute to its observed biological activities such as ACAT inhibition, anti-inflammatory effects (by suppressing iNOS expression), and antioxidant activity (by inducing HO-1). nih.govmdpi.comresearchgate.netresearchgate.netmedchemexpress.com

Modifications such as esterification of hydroxyl groups or alterations to the carboxylic acid function can change the compound's polarity, solubility, and ability to interact with biological targets, thereby modulating its potency and efficacy. For instance, studies on ursolic and oleanolic acid derivatives have indicated that esterification of the C-3 hydroxyl can sometimes lead to a reduction in antibacterial activity, possibly due to decreased polarity and increased bulkiness affecting solubility in biological systems. researchgate.net

Further systematic SAR studies involving targeted modifications of the bryonolic acid structure are needed to fully understand the relationship between specific structural features and its diverse biological activities.

Mechanistic Investigations of Bryonolic Acid S Biological Activities

Immunomodulatory Mechanisms of Bryonolic Acid

Bryonolic acid has demonstrated immunomodulatory effects, which are closely linked to its influence on key cellular pathways involved in the inflammatory and antioxidant responses medchemexpress.commdpi.comacs.org.

Regulation of Heme Oxygenase-1 (HO-1) Expression

A notable immunomodulatory mechanism of bryonolic acid involves the robust induction of heme oxygenase-1 (HO-1) expression. Studies have shown that bryonolic acid significantly increases HO-1 levels both in vitro and in vivo researchgate.netchemfaces.comnih.govacs.orgnih.gov. This induction is a dose-dependent phenomenon chemfaces.comacs.orgnih.gov. HO-1 is an important enzyme with antioxidant and anti-inflammatory properties, and its upregulation is considered a protective response in various cellular contexts researchgate.netsemanticscholar.org.

Activation of the Nrf2-Keap1 Signaling Pathway

The induction of HO-1 by bryonolic acid is largely dependent on the Nrf2-Keap1 signaling pathway researchgate.netchemfaces.comnih.gov. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to certain stimuli, such as bryonolic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes, including HO-1, thereby initiating their transcription researchgate.netfrontiersin.orgoaepublish.comriken.jp. Bryonolic acid has been shown to induce the translocation of Nrf2 into the nucleus nih.gov. This activation of the Nrf2-Keap1 pathway is a key mechanism underlying the antioxidant and anti-inflammatory effects of bryonolic acid researchgate.netfrontiersin.orgnih.govmdpi.com.

Differential Gene Induction Patterns Mediated by Bryonolic Acid

Further investigations into the effects of bryonolic acid on Nrf2 target genes have revealed a selectivity in the timing and level of gene induction in treated macrophages researchgate.netchemfaces.comnih.gov. Bryonolic acid triggers a distinct expression profile for Nrf2 target genes compared to structurally similar triterpenoids like oleanolic acid researchgate.netnih.govnih.gov. This differential regulation is characterized by a rapid and more potent induction of certain genes, such as HO-1 and NQO1 (NAD(P)H quinone oxidoreductase 1) nih.gov. Analysis of various phase 2 genes, including HO-1, NQO1, CAT (catalase), GR (glutathione reductase), and GCLC (glutamate-cysteine ligase catalytic subunit), in bryonolic acid-treated RAW 264.7 cells has demonstrated distinct patterns of mRNA expression over time nih.gov. For instance, Nrf2 mRNA levels were observed to be induced after treatment nih.gov. The specific expression profile mediated by bryonolic acid suggests that the structure of the triterpenoid (B12794562) scaffold plays a role in determining its pleiotropic effects researchgate.netchemfaces.comnih.gov.

Below is a representative table illustrating the relative mRNA expression levels of select Nrf2 target genes in RAW 264.7 cells treated with bryonolic acid compared to a control, based on research findings:

| Gene | Relative mRNA Expression (Fold Change vs. Control) |

| Nrf2 | ~1.8 (at 20 hours) nih.gov |

| HO-1 | Induced (dose and time-dependent) nih.gov |

| NQO1 | Induced nih.gov |

| CAT | Induced nih.gov |

| GR | Induced nih.gov |

| GCLC | Induced nih.gov |

Note: The fold change for HO-1, NQO1, CAT, GR, and GCLC indicates induction, with specific levels varying based on concentration and time point as detailed in research findings.

Anti-inflammatory Mechanisms of Bryonolic Acid

Bryonolic acid exhibits anti-inflammatory activities, primarily through its modulation of key inflammatory mediators and enzymes medchemexpress.commdpi.comacs.org.

Modulation of Nitric Oxide (NO) Production

A significant anti-inflammatory mechanism of bryonolic acid is its ability to reduce the production of the inflammatory mediator nitric oxide (NO) medchemexpress.commdpi.comacs.orgresearchgate.netchemfaces.comnih.gov. NO is a key signaling molecule involved in inflammatory responses, and its overproduction can contribute to tissue damage mdpi.comrsc.orgnih.gov. Bryonolic acid has been shown to decrease NO levels in activated macrophage cells nih.gov.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophage Cells (e.g., RAW 264.7)

The reduction in NO levels by bryonolic acid is primarily achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions medchemexpress.commdpi.comacs.orgresearchgate.netchemfaces.comnih.govnih.govbiocrick.com. Studies using LPS-activated RAW 264.7 macrophage cells, a common in vitro model for inflammation, have demonstrated that bryonolic acid suppresses both the mRNA and protein expression of iNOS in a dose- and time-dependent manner nih.govmdpi.com. This suppression of iNOS expression is a direct mechanism by which bryonolic acid exerts its anti-inflammatory effects in these cells nih.govmdpi.com.

The following table summarizes the effect of bryonolic acid on nitrite (B80452) levels (an indicator of NO production) and iNOS expression in LPS-activated RAW 264.7 cells, based on research findings:

| Treatment (LPS-activated RAW 264.7 cells) | Nitrite Levels (Relative to LPS control) | iNOS Protein Expression (Relative to LPS control) | iNOS mRNA Expression (Relative to LPS control) |

| LPS only | High | High | High |

| LPS + Bryonolic Acid (Increasing Conc.) | Decreases with increasing concentration nih.gov | Decreases with increasing concentration nih.gov | Decreases with increasing concentration nih.gov |

| LPS + Bryonolic Acid (Time Course) | Decreases over time nih.gov | Decreases over time nih.gov | Decreases over time nih.gov |

Note: The relative levels indicate a reduction compared to cells treated with LPS alone, with the extent of reduction depending on the concentration and duration of bryonolic acid treatment as shown in research data.

Antioxidant Mechanisms of Bryonolic Acid

Bryonolic acid exhibits antioxidant activity through several key mechanisms, primarily involving the modulation of cellular defense systems against oxidative stress chemfaces.comnih.govnih.gov.

Induction of Cellular Antioxidant Response Elements

A significant mechanism by which bryonolic acid exerts its antioxidant effects is through the induction of cellular antioxidant response elements (AREs) nih.govnih.gov. The ARE is a cis-acting enhancer sequence found in the promoter regions of many genes encoding cytoprotective antioxidant and phase II enzymes mdpi.com. Transcriptional activation of AREs is largely dependent on the stabilization, accumulation, and nuclear translocation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.govmdpi.com. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation nih.govmdpi.com. Upon exposure to oxidative stress or inducers like bryonolic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to ARE sites, thereby initiating the transcription of antioxidant genes nih.govmdpi.com.

Research indicates that bryonolic acid robustly induces the expression of the antioxidant protein heme oxygenase-1 (HO-1) both in vitro and in vivo in an Nrf2-dependent manner chemfaces.comnih.govnih.gov. Studies using RAW 264.7 macrophage cells treated with bryonolic acid showed a dose-dependent induction of HO-1 protein and mRNA levels nih.gov. Further analyses of Nrf2 target genes revealed that bryonolic acid influences the timing and level of gene induction, demonstrating distinct patterns for Nrf2-regulated antioxidant genes compared to other triterpenoids like oleanolic acid nih.govnih.gov. This suggests that the specific structure of bryonolic acid plays a role in dictating its effects on Nrf2 target genes nih.gov. Bryonolic acid has been shown to induce the translocation of Nrf2 into the nucleus in treated cells nih.gov.

Contributions to Cellular Redox Homeostasis

Bryonolic acid contributes to maintaining cellular redox homeostasis, which is the balance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms mdpi.comresearchgate.net. By activating the Nrf2-ARE pathway and inducing the expression of antioxidant enzymes like HO-1, bryonolic acid helps to mitigate oxidative stress chemfaces.comnih.govnih.gov. This action is crucial in preventing the accumulation of damaging ROS and maintaining cellular function mdpi.com. The induction of enzymes regulated by Nrf2, such as HO-1, NAD(P)H dehydrogenase quinone 1 (NQO1), catalase (CAT), glutamate-cysteine ligase catalytic subunit (GCLC), and glutathione (B108866) reductase (GR), plays a vital role in detoxifying reactive electrophiles and oxidants, thereby contributing to redox balance nih.govmdpi.com.

Neuroprotective Mechanisms of Bryonolic Acid

Bryonolic acid has demonstrated promising neuroprotective effects, particularly in models of neurotoxicity chemfaces.comtargetmol.comresearchgate.netdntb.gov.uanih.govnih.govmdpi.com. Its neuroprotective mechanisms involve the regulation of calcium ion influx, modulation of signaling pathways, and control of apoptotic protein expression researchgate.netdntb.gov.uanih.govnih.govmdpi.com.

Inhibition of Calcium Ion (Ca2+) Influx

Calcium overload is a significant mechanism contributing to neuronal death in conditions such as cerebral ischemia and excitotoxicity dntb.gov.uanih.govnih.govmdpi.com. Bryonolic acid has been shown to protect neuronal cells against N-methyl-d-aspartate (NMDA)-induced apoptosis by inhibiting Ca2+ influx targetmol.comresearchgate.netdntb.gov.uanih.govnih.govmdpi.com. Studies using NMDA-induced PC12 cells, a rat adrenal pheochromocytoma cell line often used as a neuronal model, demonstrated that treatment with bryonolic acid decreased the intracellular concentration of Ca2+ dntb.gov.uanih.govnih.govmdpi.com. This inhibition of excessive calcium entry helps to prevent the downstream cascade of events that lead to cellular damage and apoptosis nih.gov.

Modulation of the Ca2+-CaMKII-CREB Signaling Pathway

The Ca2+-CaMKII-CREB signaling pathway is intimately involved in neuronal survival, plasticity, and apoptosis dntb.gov.uanih.govnih.govmdpi.com. Ca2+ influx can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate and activate cAMP response element-binding protein (CREB) dntb.gov.uanih.gov. CREB is a transcription factor that regulates the expression of genes involved in neuronal function and survival nih.gov. Research indicates that bryonolic acid modulates this pathway in the context of NMDA-induced neurotoxicity dntb.gov.uanih.govnih.govmdpi.com. In PC12 cells treated with NMDA, bryonolic acid was found to upregulate the protein expressions of phosphorylated CaMKII (p-CaMKII) and phosphorylated CREB (p-CREB) dntb.gov.uanih.govnih.govmdpi.com. This suggests that bryonolic acid helps to maintain or restore the activity of this pro-survival signaling pathway despite the excitotoxic insult nih.gov. The mRNA levels of these factors were also observed to follow a similar pattern to their protein levels dntb.gov.uanih.govnih.gov.

Regulation of Apoptotic Protein Expression (e.g., Bcl-2, Bax)

Apoptosis, or programmed cell death, is regulated by a balance between pro-apoptotic and anti-apoptotic proteins, notably members of the Bcl-2 family frontiersin.orgnih.govdovepress.com. Key players include the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax frontiersin.orgnih.govdovepress.com. The ratio of Bax to Bcl-2 is often considered a critical determinant of a cell's susceptibility to apoptosis nih.gov. Studies investigating the neuroprotective effects of bryonolic acid have shown its influence on the expression of these proteins researchgate.netdntb.gov.uanih.govnih.govmdpi.com. In NMDA-induced PC12 cells, bryonolic acid treatment was observed to upregulate the protein expression of Bcl-2 and downregulate the protein expression of Bax dntb.gov.uanih.govnih.govmdpi.com. This shift in the balance towards increased anti-apoptotic Bcl-2 and decreased pro-apoptotic Bax contributes to the protection of neuronal cells from NMDA-induced apoptosis dntb.gov.uanih.govnih.govmdpi.com. The changes in protein expression were mirrored by similar patterns in mRNA expression dntb.gov.uanih.govnih.gov.

Below is a table summarizing some of the observed effects of Bryonolic Acid on protein and mRNA expression in NMDA-induced PC12 cells:

| Protein/mRNA Target | Effect of Bryonolic Acid Treatment |

| p-CaMKII (Protein) | Upregulated |

| p-CREB (Protein) | Upregulated |

| Bcl-2 (Protein) | Upregulated |

| Bax (Protein) | Downregulated |

| p-CaMKII (mRNA) | Upregulated |

| p-CREB (mRNA) | Upregulated |

| Bcl-2 (mRNA) | Upregulated |

| Bax (mRNA) | Downregulated |

*Data based on findings in NMDA-induced PC12 cells treated with Bryonolic Acid dntb.gov.uanih.govnih.govmdpi.com.

Upregulation of p-CREB and p-CaMKII Protein and mRNA Expression

Bryonolic acid has been shown to influence the expression of phosphorylated forms of CREB (p-CREB) and CaMKII (p-CaMKII). In studies investigating its neuroprotective effects in NMDA-induced PC12 cells, bryonolic acid treatment led to an upregulation of both p-CREB and p-CaMKII protein and mRNA expression levels. chemfaces.comresearchgate.netnih.govdntb.gov.uanih.gov This suggests that bryonolic acid can modulate signaling pathways involving these key proteins, which are implicated in various cellular processes, including neuronal survival and plasticity. nih.govnih.gov The observed increase in p-CREB and p-CaMKII expression was associated with the protective effects of bryonolic acid against NMDA-induced apoptosis in this model system. nih.govnih.gov

Anticancer Mechanisms of Bryonolic Acid

Research has elucidated several mechanisms by which bryonolic acid demonstrates anticancer activity in vitro. These mechanisms primarily involve the modulation of lipid metabolism and direct effects on cancer cell behavior.

Inhibition of Acyl-CoA: Cholesterol Acyl Transferase (ACAT) Activity

A key finding regarding the anticancer mechanism of bryonolic acid is its ability to inhibit acyl-CoA: cholesterol acyl transferase (ACAT) activity. nih.govmedchemexpress.comnih.govresearchgate.netdntb.gov.ua Studies using rat liver microsomes demonstrated that bryonolic acid inhibits ACAT in a concentration-dependent manner. nih.govnih.gov Furthermore, bryonolic acid has been shown to inhibit ACAT activity in intact cancer cells. nih.govmedchemexpress.comnih.gov The half-maximal inhibitory concentration (IC50) of bryonolic acid for ACAT activity in intact cancer cells was reported as 12.6 ± 2.4 µM. nih.govmedchemexpress.comnih.gov This inhibitory effect appears to be more potent than that of other pentacyclic triterpenes like betulinic acid and ursolic acid under similar conditions. nih.govnih.gov

Table 1: Inhibition of ACAT Activity by Bryonolic Acid

| Enzyme Source | IC50 (µM) | Reference |

| Rat liver microsomes | Concentration-dependent inhibition | nih.govnih.gov |

| Intact cancer cells | 12.6 ± 2.4 | nih.govmedchemexpress.comnih.gov |

Blockade of Cholesterol Fatty Acid Ester Biosynthesis

The inhibition of ACAT by bryonolic acid directly leads to the blockade of the biosynthesis of cholesterol fatty acid esters. nih.govmedchemexpress.comnih.govresearchgate.netdntb.gov.ua Cholesterol fatty acid esters have been implicated as tumor promoters. nih.govnih.govresearchgate.netdntb.gov.ua By inhibiting ACAT, bryonolic acid interferes with the formation of these esters, thereby potentially mitigating their pro-tumorigenic effects. nih.govnih.govresearchgate.net The reversal of bryonolic acid's inhibitory effects on cancer cell behavior by the exogenous addition of cholesteryl oleate (B1233923) further supports that ACAT inhibition is a primary mechanism underlying its anticancer properties. nih.govnih.govdntb.gov.ua

Suppression of Cancer Cell Clonogenicity

Bryonolic acid has been demonstrated to suppress the clonogenicity of various cancer cell lines. nih.govmedchemexpress.comnih.govresearchgate.net Clonogenicity, the ability of a single cell to proliferate and form a colony, is a key indicator of cancer cell reproductive viability. Bryonolic acid treatment has been shown to inhibit colony formation in cell lines such as MCF-7, MB-231 (MDA-MB-231), U87, and 3T3-EA cells. nih.govmedchemexpress.comresearchgate.net This suppression of clonogenicity indicates that bryonolic acid can limit the proliferative capacity of these cancer cells. nih.gov

Attenuation of Cancer Cell Invasiveness

In addition to affecting clonogenicity, bryonolic acid also attenuates the invasiveness of cancer cells. nih.govmedchemexpress.comnih.govresearchgate.netdntb.gov.uadntb.gov.uasemanticscholar.org Cancer cell invasiveness is a critical step in metastasis. Bryonolic acid has been found to inhibit the invasion of several cancer cell lines, including MCF-7, MB-231, U87, and 3T3-EA cells. nih.govmedchemexpress.comresearchgate.net The inhibition of invasiveness by bryonolic acid has been shown to parallel its ACAT inhibitory activity in whole-cell assays. nih.gov The addition of exogenous cholesteryl oleate has been reported to block the inhibition of cell invasiveness induced by bryonolic acid in MB-231 and U87 cells, further linking the anti-invasive effect to ACAT inhibition. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Bryonolic acid has been observed to induce apoptosis in certain cancer cell lines. chemfaces.comresearchgate.netjst.go.jpresearchgate.netjst.go.jp Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, including cancer cells. In HL-60RG cells, treatment with bryonolic acid resulted in the appearance of a DNA ladder, which is a characteristic marker of apoptosis. chemfaces.comjst.go.jpjst.go.jp This finding indicates that bryonolic acid can trigger programmed cell death pathways in these cells. chemfaces.comjst.go.jp

Anti-allergic Mechanisms of Bryonolic Acid

Bryonolic acid has demonstrated anti-allergic effects, which have been explored through in vivo studies focusing on immediate and delayed hypersensitivity responses. researchgate.netmdpi.com Its anti-allergic activity has been reported to be more potent than that of glycyrrhetinic acid, with lower toxicity. researchgate.netchemfaces.comnih.gov

Inhibition of Homologous Passive Cutaneous Anaphylaxis

Studies have shown that bryonolic acid can inhibit homologous passive cutaneous anaphylaxis (PCA) in rats. PCA is a model for IgE-mediated immediate hypersensitivity reactions. nih.gov When administered intraperitoneally to rats, bryonolic acid inhibited PCA in a dose-dependent manner. For instance, at doses of 300 and 600 mg/kg, it showed inhibition rates of 23.3% and 80.6%, respectively. researchgate.net This inhibitory effect was observed to be more pronounced than that of glycyrrhetinic acid at the same dose. chemfaces.comnih.govresearchgate.net

Data from a study on the inhibition of homologous passive cutaneous anaphylaxis in rats:

| Compound | Dose (mg/kg, i.p.) | Inhibition (%) |

| Bryonolic acid | 300 | 23.3 |

| Bryonolic acid | 600 | 80.6 |

| Glycyrrhetinic acid | 600 | Less than Bryonolic acid |

Attenuation of Delayed Hypersensitivity Responses

Bryonolic acid has also been found to significantly inhibit delayed hypersensitivity in mice. researchgate.netchemfaces.comnih.gov Delayed hypersensitivity reactions are T cell-mediated inflammatory responses that typically appear 48-72 hours after antigen exposure. medscape.com Unlike homologous passive cutaneous anaphylaxis, which is an immediate, antibody-mediated response, delayed hypersensitivity involves the activation and proliferation of T cells and the recruitment of macrophages. medscape.com The ability of bryonolic acid to attenuate these responses suggests a potential influence on cellular immune mechanisms. researchgate.netchemfaces.comnih.gov Glycyrrhetinic acid, in contrast, did not show significant inhibition of delayed hypersensitivity in mice in the same studies where bryonolic acid did. chemfaces.comnih.gov

In Silico Antiviral Activity Investigations of Bryonolic Acid

In silico studies, utilizing computational methods such as molecular docking and dynamic simulations, have been employed to investigate the potential antiviral activity of bryonolic acid, particularly against SARS-CoV-2. frontiersin.orgnih.govnih.govresearchgate.net These studies aim to predict the binding affinity and interactions of bryonolic acid with key viral proteins. frontiersin.orgnih.govnih.gov

Molecular Docking and Dynamic Simulation Studies

Molecular docking simulations predict the preferred orientation of one molecule (the ligand, bryonolic acid) to another (the receptor, a viral protein) when bound to form a stable complex. nih.govfrontiersin.org Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. nih.govnih.govfrontiersin.org

In silico investigations have included bryonolic acid among natural compounds screened for potential antiviral activity against SARS-CoV-2. frontiersin.orgnih.govnih.gov These studies often involve docking bryonolic acid to target viral proteins and analyzing the predicted binding energies and interaction profiles. frontiersin.orgnih.govnih.gov Lower docking scores generally indicate higher predicted binding affinity. nih.govfrontiersin.org Molecular dynamics simulations are then used to assess the stability of the predicted binding poses and the interactions over a simulation period. nih.govnih.govfrontiersin.org

Predicted Interactions with Viral Proteins (e.g., SARS-CoV-2 Main Protease, S Protein)

Bryonolic acid has been investigated for its potential interactions with key SARS-CoV-2 proteins, including the main protease (Mpro) and the Spike (S) protein. frontiersin.orgnih.govnih.govresearchgate.netoutbreak.inforesearchgate.net

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme involved in processing viral polyproteins into functional proteins necessary for viral replication. nih.govfrontiersin.orgoutbreak.info Targeting Mpro is considered a promising strategy for antiviral drug development. nih.govoutbreak.info In silico studies have suggested that bryonolic acid can target the hotspot residues of SARS-CoV-2 Mpro, indicating a potential to inhibit this enzyme and consequently impede viral replication and transcription. frontiersin.orgnih.govoutbreak.info

The Spike (S) protein is essential for the virus to enter host cells by binding to the ACE2 receptor. frontiersin.orgnih.govfrontiersin.orgmdpi.com In silico studies have also explored the interaction of bryonolic acid with the SARS-CoV-2 S protein, including the receptor-binding domain (RBD). frontiersin.orgnih.govresearchgate.net Some studies suggest that compounds, including bryonolic acid, may bind to the S protein and potentially reduce its ability to bind to the ACE2 receptor, thereby reducing viral entry. frontiersin.org Molecular docking studies have shown that bryonolic acid can exhibit relatively stable binding ability to the S protein. frontiersin.org

Predicted Binding Affinities of Bryonolic Acid with SARS-CoV-2 Proteins (In Silico):

| Target Protein | Method | Predicted Binding Affinity / Docking Score (kcal/mol) | Reference |

| SARS-CoV-2 Main Protease | Molecular Docking | Targeted hotspot residues | frontiersin.orgnih.govoutbreak.info |

| SARS-CoV-2 S Protein | Molecular Docking | Relatively stable binding ability | frontiersin.org |

| SARS-CoV-2 ACE2 Receptor | Interaction noted | Interaction with all drug targets including ACE2 | researchgate.net |

Note: Specific numerical docking scores for bryonolic acid against these targets were not consistently available across the provided snippets, but the interactions and potential inhibitory effects were reported. frontiersin.orgnih.govoutbreak.inforesearchgate.net

These in silico findings suggest that bryonolic acid has the potential to interact with vital proteins of SARS-CoV-2, indicating a basis for further investigation into its antiviral properties. frontiersin.orgnih.govnih.gov

Analytical Methodologies for Bryonolic Acid Research

Chromatographic Techniques for Bryonolic Acid Quantification and Purification

Chromatography plays a vital role in separating Bryonolic acid from complex matrices and for determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the analysis and purification of Bryonolic acid. It offers high sensitivity, excellent resolution, and reliable reproducibility researchgate.net. Studies have utilized HPLC for quantifying Bryonolic acid content in plant extracts and cell cultures. For instance, HPLC has been employed to monitor Bryonolic acid production in Cucurbita pepo L. roots under different growth conditions, observing an increase in content over time as indicated by growing HPLC peak areas nih.gov. HPLC analysis has also been used to determine the purity of isolated Bryonolic acid mdpi.com. Semi-preparative HPLC is a valuable tool for the purification of Bryonolic acid from crude extracts . Given that Bryonolic acid is UV-inactive, detection methods such as Evaporative Light Scattering Detection (ELSD) are employed in HPLC analysis for its quantification 103.5.180.

Thin-Layer Chromatography (TLC) for Metabolite Separation

Thin-Layer Chromatography (TLC) is a simple and cost-effective technique used for the separation and preliminary identification of compounds, including triterpenoids like Bryonolic acid byjus.comlamintang.org. TLC is based on the principle of separation through adsorption, where compounds separate based on their differential affinities for the stationary phase (TLC plate) and the mobile phase (solvent system) byjus.com. This technique is useful for monitoring the progress of purification steps and for visualizing components in extracts 103.5.180mdpi.com. For Bryonolic acid, specific solvent systems are optimized to achieve effective separation. For example, a solvent system consisting of hexane (B92381) and ethyl acetate (B1210297) in a 60:40 ratio has been reported as suitable for TLC analysis of Bryonolic acid 103.5.180. Visualization of spots on TLC plates can be achieved using methods such as iodine vapor or UV light lamintang.orgmdpi.com. TLC has been used in conjunction with other techniques to verify the radiochemical purity of compounds, including those related to Bryonolic acid research mdpi.com.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of Bryonolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for determining the structure of Bryonolic acid researchgate.netresearchgate.net. ¹³C NMR provides valuable information about the carbon skeleton and functional groups present in the molecule scribd.comhmdb.cadrugbank.com. The assignment of ¹H and ¹³C NMR chemical shifts is crucial for confirming the identity and structural features of isolated Bryonolic acid researchgate.netresearchgate.net. Studies have reported using ¹³C NMR to identify Bryonolic acid mdpi.com. Comparison of NMR spectra with published data is a standard method for structural confirmation nih.gov. The conformational features of Bryonolic acid and its derivatives in solution have also been investigated using ¹H and ¹³C NMR spectroscopy capes.gov.br.

Mass Spectrometry (e.g., UPLC-QTOF-MS/MS) for Chemical Profiling

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of Bryonolic acid, aiding in its identification and the analysis of complex mixtures. Techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are powerful for the comprehensive chemical profiling of natural product extracts containing Bryonolic acid scielo.brresearchgate.netresearchgate.net. UPLC-QTOF-MS/MS offers high resolution and sensitivity, allowing for the identification and annotation of various phytochemicals within a sample researchgate.netmdpi.com. This approach can be used to characterize the secondary metabolite profiles of plants and other sources from which Bryonolic acid is isolated researchgate.net. The MS/MS fragmentation patterns provide structural information that helps in confirming the identity of Bryonolic acid and potentially identifying related metabolites mdpi.com. Predicted collision cross section values obtained from techniques like UPLC-QTOF-MS can also contribute to the identification of Bryonolic acid and its adducts uni.lu.

Cell-Based Assays for Biological Activity Quantification

Cell-based assays are indispensable for quantifying the biological activities of Bryonolic acid and understanding its mechanisms of action at the cellular level sigmaaldrich.comjmb.or.kr. These assays provide a more physiologically relevant context compared to purely biochemical assays sigmaaldrich.com. Various cell-based assays are employed to evaluate the effects of Bryonolic acid on different cellular processes.

For example, cell viability and proliferation assays, such as the MTT assay and LDH release assay, are commonly used to assess the potential cytotoxicity or protective effects of Bryonolic acid on various cell lines mdpi.comdntb.gov.ua. Studies have used the MTT assay to demonstrate that Bryonolic acid can protect PC12 cells against NMDA-induced neurotoxicity and that it does not have an inhibitory effect on basal growth in these cells mdpi.comdntb.gov.ua.

Cell-based assays are also used to quantify specific biological activities, such as the inhibition of enzyme activity or the modulation of protein expression. For instance, cell-based assays have been utilized to measure the inhibition of acyl-CoA: cholesterol acyl transferase (ACAT) activity by Bryonolic acid in cancer cell lines mdpi.comnih.govmedchemexpress.com. These assays can provide IC₅₀ values, representing the concentration of Bryonolic acid required to inhibit a specific biological process by 50% nih.gov. Cell-based assays can also assess the impact of Bryonolic acid on cellular behaviors like clonogenicity and invasiveness in cancer cells mdpi.commedchemexpress.com. Furthermore, techniques like Western blot and real-time PCR, often used in conjunction with cell-based treatments, allow for the quantification of protein and mRNA levels to investigate the molecular pathways affected by Bryonolic acid mdpi.comdntb.gov.ua.

Cell Viability Assays (e.g., MTT, LDH)

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays, are fundamental tools used to assess the number of viable cells or the level of cytotoxicity following treatment with a compound like Bryonolic acid. The MTT assay measures the metabolic activity of viable cells based on the reduction of a tetrazolium salt, while the LDH assay quantifies the release of cytoplasmic LDH into the cell culture medium, indicating cell membrane damage and cell death. abcam.comresearchgate.netmdpi.com

Studies investigating the neuroprotective effects of Bryonolic acid in N-methyl-d-aspartate (NMDA)-induced neurotoxicity in PC12 cells utilized both MTT and LDH assays. Results showed that in the presence of Bryonolic acid, more cells were viable compared to the NMDA-treated group, as indicated by the MTT assay. nih.govdntb.gov.ua Concurrently, the LDH assay demonstrated a decrease in LDH release in the Bryonolic acid treatment group, suggesting a protective effect against NMDA-induced cell damage. nih.gov Another study evaluating the anti-proliferative activity of Bryonolic acid on breast cancer cells (MCF-7, 4T1, and MDA-MB-231) also employed the MTT assay, showing a concentration-dependent decrease in cell viability after exposure to Bryonolic acid. oncotarget.com

Here is a sample representation of how data from cell viability assays might be presented:

| Treatment Group (PC12 cells) | Cell Viability (MTT Assay, % of Control) | LDH Release (% of Total LDH Activity) |

| Control | 100 | Baseline |

| NMDA | Lower than Control | Higher than Control |

| NMDA + Bryonolic Acid | Higher than NMDA group | Lower than NMDA group |

Nitric Oxide Quantification (e.g., Griess Assay)

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. The Griess assay is a common colorimetric method used to quantify nitrite (B80452), a stable breakdown product of NO, in biological samples such as cell culture supernatants. researchgate.netmdpi.com This assay involves a diazotization reaction that results in a magenta-colored azo dye, the absorbance of which is measured spectrophotometrically. researchgate.netmdpi.com

Research into the anti-inflammatory properties of Bryonolic acid has utilized the Griess assay to measure NO levels. In studies using LPS-activated RAW 264.7 macrophage cells, Bryonolic acid was shown to reduce the levels of inflammatory mediator NO. nih.gov This reduction in NO levels suggests that Bryonolic acid may exert anti-inflammatory effects by suppressing NO production. nih.gov

A representation of NO quantification data using the Griess assay:

| Treatment Group (RAW 264.7 cells) | Nitrite Concentration (µM) |

| Control | Baseline |

| LPS-activated | Elevated |

| LPS-activated + Bryonolic Acid | Reduced compared to LPS |

Intracellular Calcium Ion (Ca2+) Concentration Measurement (e.g., Fluorimetric Methods)

Intracellular calcium ions (Ca2+) play a critical role in numerous cellular processes, including signaling, apoptosis, and neurotransmission. Fluorimetric methods are widely used to measure changes in intracellular Ca2+ concentration using fluorescent indicators that exhibit altered fluorescence properties upon binding to Ca2+. bmglabtech.com Techniques such as scanning-dual wavelength fluorimetry allow for the quantitative assessment of intracellular Ca2+ levels. nih.govdntb.gov.uadntb.gov.ua

In the study investigating the neuroprotective effects of Bryonolic acid against NMDA-induced neurotoxicity in PC12 cells, the intracellular Ca2+ concentration was measured using a scanning-dual wavelength fluorimetric method. nih.govdntb.gov.uadntb.gov.ua The results indicated that treatment with Bryonolic acid decreased the concentration of Ca2+ in the culture, which was elevated by NMDA treatment. nih.govdntb.gov.ua This finding suggests that Bryonolic acid's protective effect may involve the inhibition of Ca2+ influx. nih.govdntb.gov.ua

Sample data for intracellular Ca2+ measurement:

| Treatment Group (PC12 cells) | Intracellular Ca2+ Fluorescence Intensity (% of Control) |

| Control | 100 |

| NMDA | Significantly Increased |

| NMDA + Bryonolic Acid | Decreased compared to NMDA group |

Clonogenic and Invasion Assays for Cancer Research

Clonogenic assays are used to evaluate the ability of single cells to proliferate and form colonies, serving as a measure of cell reproductive viability and long-term survival potential. mdpi.com Invasion assays, often utilizing Matrigel-coated filters, assess the capacity of cancer cells to migrate through an extracellular matrix barrier, mimicking a key step in metastasis. mdpi.comresearchgate.net These assays are valuable for studying the anti-cancer properties of compounds by determining their impact on cell proliferation and invasiveness.

Research on the in vitro anticancer properties of Bryonolic acid has employed clonogenic and invasion assays. Bryonolic acid was reported to attenuate the clonogenicity and invasiveness of several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and glioblastoma cells (U87). researchgate.netnih.gov In the colony formation assay, treatment with Bryonolic acid significantly reduced the number of colonies formed by cancer cells. researchgate.netnih.gov Similarly, invasion assays showed that Bryonolic acid inhibited the ability of these cancer cells to invade through a Matrigel barrier. researchgate.netnih.gov

Illustrative data from clonogenic and invasion assays:

| Cell Line | Treatment | Colony Formation (% of Control) | Cell Invasion (% of Control) |

| MCF-7 | Vehicle Control | 100 | 100 |

| MCF-7 | Bryonolic Acid | < 50 | Reduced |

| MDA-MB-231 | Vehicle Control | 100 | 100 |

| MDA-MB-231 | Bryonolic Acid | < 50 | Reduced |

| U87 | Vehicle Control | 100 | 100 |

| U87 | Bryonolic Acid | < 50 | Reduced |

Molecular Biology Techniques for Gene and Protein Expression Analysis

Molecular biology techniques are essential for investigating the mechanisms underlying the biological effects of Bryonolic acid by analyzing changes in gene and protein expression levels. These methods provide insights into which genes are activated or suppressed and how the corresponding protein levels are affected by the compound.

Western Blot Analysis for Protein Level Determination

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. advansta.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the protein of interest. advansta.com The signal generated by the antibody binding is proportional to the amount of the target protein present. advansta.com